molecular formula C20H19N5O3S B2595750 Chembl4519584 CAS No. 1359201-58-3

Chembl4519584

Cat. No.: B2595750
CAS No.: 1359201-58-3
M. Wt: 409.46
InChI Key: ZJXBAKWTTUTKPR-UHFFFAOYSA-N
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Description

Chembl4519584 is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

ChEMBL is a large-scale bioactivity database designed to aid drug discovery. It contains detailed information on drug-like bioactive compounds, including binding, functional, and ADMET data. The database is built from manually abstracted data from primary literature, curated and standardized for use across chemical biology and drug discovery research. ChEMBL offers access through a web interface, data downloads, and web services, holding over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets (Gaulton et al., 2011).

Expansion and Data Inclusion

Since its inception, ChEMBL has expanded to include additional sources of bioactivity data beyond the medicinal chemistry literature. This includes data from neglected disease screening, crop protection, drug metabolism and disposition, and patents. The database now incorporates annotations using ontologies, targets and indications for clinical candidates, metabolic pathways for drugs, and structural alerts, making the data more comprehensive and useful for a wider range of applications (Gaulton et al., 2016).

Web Services and Data Accessibility

To streamline access to its rich data sets, ChEMBL has developed web services that expose significantly more data from the underlying database and introduce new functionalities. These services are designed to support applications and workflows relevant to drug discovery and chemical biology, offering RESTful access to cheminformatics methods alongside data-focused services (Davies et al., 2015).

Direct Data Deposition

ChEMBL has improved its infrastructure to allow direct deposition of bioassay data, enhancing the robustness of assay detail capture and representation. A new data deposition system supports updating of datasets and supplementary data submission, complemented by a redesigned web interface for improved search and filtering capabilities (Mendez et al., 2018).

Crop Protection Bioassay Data

Recognizing the broader applications of its data, ChEMBL has included extensive bioactivity data on insecticidal, fungicidal, and herbicidal compounds and assays. This initiative broadens the applicability of the database, facilitating its use in crop protection research and beyond, by providing a resource for identifying active chemical scaffolds and potential safety liabilities (Gaulton et al., 2015).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-28-14-8-4-3-7-13(14)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)12-6-2-5-9-15(12)29-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXBAKWTTUTKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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